

2-Amino-3-iodobenzonitrile CAS number 114344-67-1

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Compound of Interest

Compound Name: 2-Amino-3-iodobenzonitrile

Cat. No.: B2732821

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An In-depth Technical Guide to **2-Amino-3-iodobenzonitrile**

Introduction

2-Amino-3-iodobenzonitrile, identified by CAS number 114344-67-1, is a strategically important synthetic building block for researchers in medicinal chemistry and materials science. This trifunctional aromatic compound, featuring an amino group, an iodine atom, and a nitrile moiety, offers a versatile platform for the construction of complex molecular architectures. The ortho-relationship of the amino and iodo substituents, combined with the electron-withdrawing nature of the nitrile, imparts unique reactivity and makes it a valuable precursor for a range of heterocyclic and poly-substituted aromatic systems. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in a research and development setting.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, and safe handling.

Core Properties

The key physicochemical properties of **2-Amino-3-iodobenzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	114344-67-1	[1][2]
Molecular Formula	C ₇ H ₅ IN ₂	[2]
Molecular Weight	244.03 g/mol	[2]
IUPAC Name	2-amino-3-iodobenzonitrile	[3]
Purity (Typical)	≥95%	[1]
Canonical SMILES	C1=CC(=C(C(=C1)I)N)C#N	
InChI Key	ZEHZEHAGUWIUQV- UHFFFAOYSA-N	[1]

Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds like 2-aminobenzonitrile.[4]

- ¹H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
- ¹³C NMR:** The carbon NMR would display seven signals: six for the aromatic carbons (four CH and two quaternary) and one for the nitrile carbon (C≡N), typically found around δ 115-120 ppm. The carbon bearing the iodine atom would be shifted upfield due to the heavy atom effect.
- Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands. A sharp, strong peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic ring will be observed just above 3000 cm⁻¹.

- **Mass Spectrometry (MS):** The molecular ion peak (M^+) in the mass spectrum would be observed at m/z 244. The isotopic pattern would be characteristic of an iodine-containing compound, with a prominent $M+1$ peak.

Synthesis Strategies

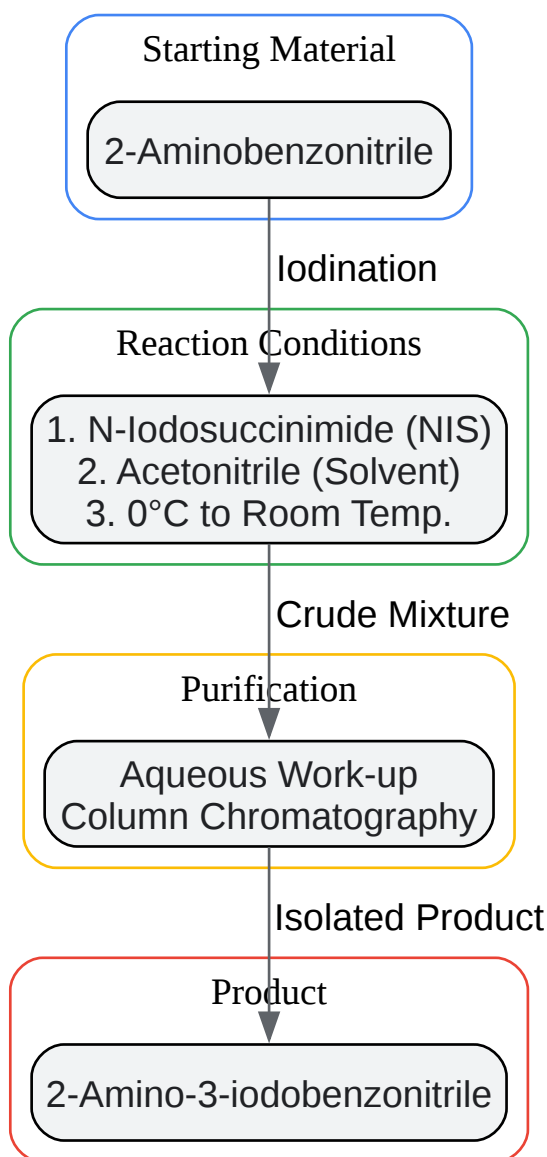
The synthesis of **2-Amino-3-iodobenzonitrile** is not trivial due to the specific ortho-relationship of the amino and iodo groups. The choice of strategy depends on the availability of starting materials and the desired scale. A plausible and common approach is the direct electrophilic iodination of a readily available precursor.

Route 1: Direct Electrophilic Iodination

This method leverages the activating and ortho-, para-directing nature of the amino group on 2-aminobenzonitrile. The amino group strongly directs incoming electrophiles to the positions ortho and para to it. While the para-position (position 5) is sterically accessible, the ortho-position (position 3) can also be targeted, often requiring careful control of reaction conditions to achieve the desired regioselectivity.

- **Starting Material:** 2-Aminobenzonitrile is commercially available and serves as a logical starting point.^[4]
- **Iodinating Agent:** A mild electrophilic iodine source, such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS), is chosen to prevent over-iodination or unwanted side reactions. NIS is often preferred for its ease of handling and milder reactivity.
- **Solvent:** An inert solvent like acetonitrile (CH_3CN) or dichloromethane (DCM) is typically used to dissolve the reactants without participating in the reaction.
- **Temperature Control:** The reaction is often run at or below room temperature to control the rate of reaction and improve selectivity, minimizing the formation of di-iodinated byproducts.
- **Dissolution:** Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate.

- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains low.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to isolate the desired **2-amino-3-iodobenzonitrile** isomer.



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Caption: Workflow for the synthesis of **2-Amino-3-iodobenzonitrile**.

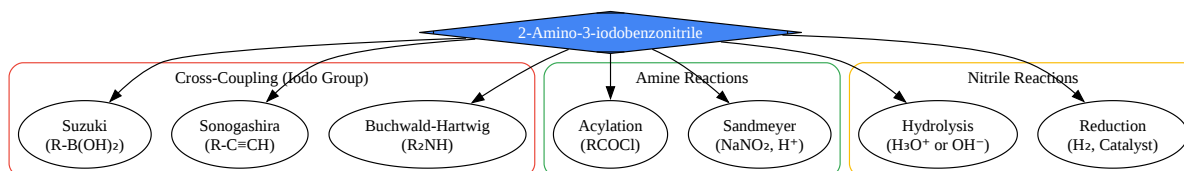
Key Reactions and Synthetic Utility

The true value of **2-Amino-3-iodobenzonitrile** lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective transformations.

- **Amino Group (-NH₂):** This group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. It can also be used as a directing group in metal-catalyzed C-H

activation.

- Iodo Group (-I): As a heavy halogen, iodine is an excellent leaving group in metal-catalyzed cross-coupling reactions. This is arguably the most powerful handle on the molecule for building complexity. Common reactions include:
 - Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
 - Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
 - Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
 - Heck Coupling: Reaction with alkenes.
- Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is relatively stable to many reaction conditions but can be transformed when desired.^[5] It can be:
 - Hydrolyzed to a primary amide or a carboxylic acid.
 - Reduced to a primary amine.
 - Act as a hydrogen bond acceptor or a bioisosteric replacement for hydroxyl or carboxyl groups in a drug discovery context.^[5]



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